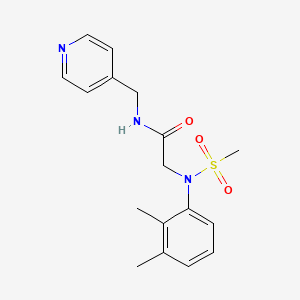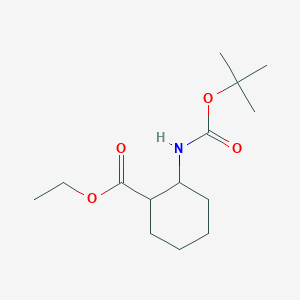
4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C13H18ClNO4 and a molecular weight of 287.74 g/mol. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a dimethoxyphenyl group attached to the pyrrolidine ring. It is primarily used in scientific research and is not intended for therapeutic or diagnostic purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, where a suitable dimethoxyphenyl halide reacts with the pyrrolidine ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
化学反应分析
Types of Reactions
4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dimethoxyphenyl group can undergo substitution reactions to introduce different substituents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated dimethoxyphenyl compounds and suitable nucleophiles are used for substitution reactions.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethoxyphenyl group can enhance binding affinity to certain proteins, while the pyrrolidine ring can modulate the compound’s overall conformation and reactivity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Boc-(trans-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid): This compound is similar in structure but contains a tert-butoxycarbonyl (Boc) protecting group.
(3R,4S)-rel-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride: This is a stereoisomer of the compound with different spatial orientation of the substituents.
Uniqueness
4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride is unique due to its specific combination of the dimethoxyphenyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .
属性
分子式 |
C13H18ClNO4 |
|---|---|
分子量 |
287.74 g/mol |
IUPAC 名称 |
4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16;/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16);1H |
InChI 键 |
NNHCYHNOCXLNDZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497570.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12497581.png)
![4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole](/img/structure/B12497582.png)



![ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate](/img/structure/B12497621.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate](/img/structure/B12497635.png)

methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12497645.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12497649.png)
![N-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B12497650.png)
